1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide
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Overview
Description
1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide is a complex organic compound that features an anthracene moiety linked to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common approach is to start with the preparation of the anthracene derivative, followed by the introduction of the isoquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene-based alcohols.
Scientific Research Applications
1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-(Methylaminomethyl)anthracene
- Anthracene-based derivatives : 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, 9,10-bis(phenylethynyl)anthracene
Uniqueness
1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide is unique due to its specific structural features, which combine the properties of both anthracene and isoquinoline moieties
Properties
CAS No. |
112450-93-8 |
---|---|
Molecular Formula |
C27H24INO2 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C27H24NO2.HI/c1-28-13-12-20-15-26(29-2)27(30-3)17-23(20)25(28)16-24-21-10-6-4-8-18(21)14-19-9-5-7-11-22(19)24;/h4-15,17H,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WZTPWMXXLCLWRC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=C4C=CC=CC4=CC5=CC=CC=C53.[I-] |
Origin of Product |
United States |
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